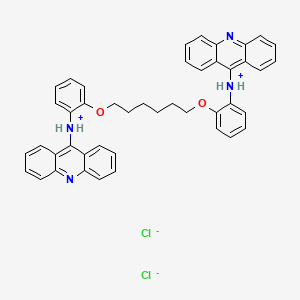
9,9'-Hexamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-Hexamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with the molecular formula C44H38N4O2.2ClH and a molecular weight of 727.78 This compound is known for its unique structure, which includes acridine and o-phenyleneimino groups connected by a hexamethylenedioxy bridge
準備方法
The synthesis of 9,9’-Hexamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves several steps. One common method includes the reaction of acridine derivatives with o-phenylenediamine in the presence of a hexamethylenedioxy bridge . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinone derivatives, while reduction can yield amine derivatives.
科学的研究の応用
9,9’-Hexamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it is utilized in the study of enzyme-catalyzed reactions and as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) Additionally, it is used in the industry for the production of dyes and pigments .
作用機序
The mechanism of action of 9,9’-Hexamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity . It may also interact with DNA and RNA, leading to changes in gene expression and cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
特性
CAS番号 |
66724-90-1 |
|---|---|
分子式 |
C44H40Cl2N4O2 |
分子量 |
727.7 g/mol |
IUPAC名 |
acridin-9-yl-[2-[6-[2-(acridin-9-ylazaniumyl)phenoxy]hexoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C44H38N4O2.2ClH/c1(15-29-49-41-27-13-11-25-39(41)47-43-31-17-3-7-21-35(31)45-36-22-8-4-18-32(36)43)2-16-30-50-42-28-14-12-26-40(42)48-44-33-19-5-9-23-37(33)46-38-24-10-6-20-34(38)44;;/h3-14,17-28H,1-2,15-16,29-30H2,(H,45,47)(H,46,48);2*1H |
InChIキー |
BDHCCQQRGLHTOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


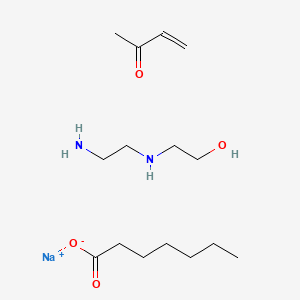

![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

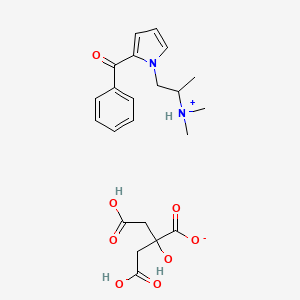
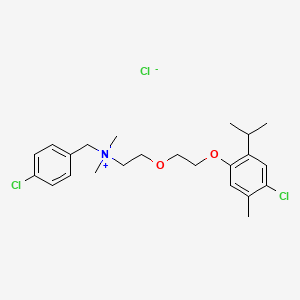
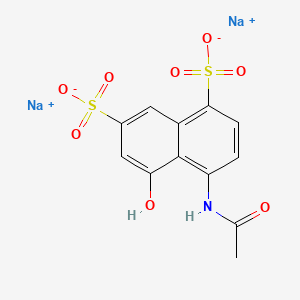

![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

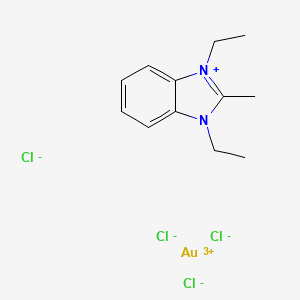
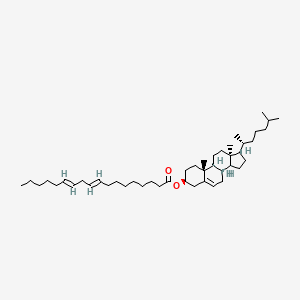
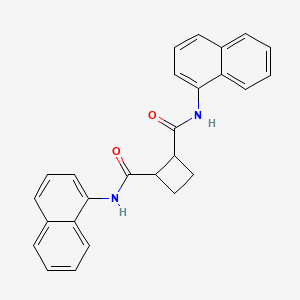
![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
